N-(4-Chlorophenyl)-2,4,6-trinitroaniline CAS number and molecular formula
N-(4-Chlorophenyl)-2,4,6-trinitroaniline CAS number and molecular formula
An In-depth Technical Guide to N-(4-Chlorophenyl)-2,4,6-trinitroaniline
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-Chlorophenyl)-2,4,6-trinitroaniline, a molecule of interest in advanced chemical synthesis and potentially in the development of novel therapeutics. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, namely N-(4-Chlorophenyl)-2,4-dinitroaniline and 2,4,6-trinitroaniline, to project its physicochemical properties, reactivity, and potential applications.
Molecular Identity and Physicochemical Properties
While a specific CAS number for N-(4-Chlorophenyl)-2,4,6-trinitroaniline has not been identified in public databases, its molecular formula can be confidently determined as C₁₂H₇ClN₄O₆ . The structural representation is provided below.
Table 1: Predicted Physicochemical Properties of N-(4-Chlorophenyl)-2,4,6-trinitroaniline
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Weight | 338.66 g/mol | Calculated from the molecular formula. For comparison, N-(4-Chlorophenyl)-2,4-dinitroaniline has a molecular weight of 293.66 g/mol [1]. |
| Appearance | Likely a yellow to orange crystalline solid | Based on the appearance of 2,4,6-trinitroaniline, which is described as yellow monoclinic crystals[2]. The color may vary depending on purity[3]. |
| Solubility | Predicted to be insoluble in water | 2,4,6-trinitroaniline is insoluble in water[2][4]. |
| LogP | Estimated to be > 5 | The LogP for N-(4-Chlorophenyl)-2,4-dinitroaniline is 5.02[5]. The addition of a third nitro group would likely increase lipophilicity. |
| Hydrogen Bond Donor Count | 1 | The secondary amine provides a single hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 7 | The four oxygen atoms of the nitro groups and the nitrogen of the amine can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 2 | The C-N and C-C single bonds connecting the two aromatic rings allow for rotation. |
Synthesis and Reaction Chemistry
The synthesis of N-(4-Chlorophenyl)-2,4,6-trinitroaniline can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is used for the synthesis of related N-aryl nitroanilines.
Proposed Synthetic Pathway:
The most probable synthetic route involves the condensation of 1-chloro-2,4,6-trinitrobenzene (picryl chloride) with 4-chloroaniline. This reaction is analogous to the synthesis of N-(4-Chlorophenyl)-2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene and 4-chloroaniline[6] and the synthesis of 2,4,6-Trinitro-N-(m-tolyl)aniline from m-toluidine and 1-chloro-2,4,6-trinitrobenzene[7].
Caption: Proposed synthesis of N-(4-Chlorophenyl)-2,4,6-trinitroaniline.
Experimental Protocol (Hypothetical):
-
Materials:
-
1-chloro-2,4,6-trinitrobenzene
-
4-chloroaniline
-
Anhydrous sodium acetate or potassium carbonate
-
Ethanol or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 1-chloro-2,4,6-trinitrobenzene in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add a stoichiometric equivalent of 4-chloroaniline to the solution.
-
Add a slight excess of a base, such as anhydrous sodium acetate or potassium carbonate, to neutralize the hydrochloric acid generated during the reaction[6][7].
-
The reaction mixture can be stirred at room temperature or gently heated under reflux to drive the reaction to completion[6][7].
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water[6].
-
The solid product is collected by vacuum filtration and washed with water to remove inorganic salts.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture[6].
-
Potential Applications in Drug Discovery
The structural motif of N-(4-Chlorophenyl)-2,4,6-trinitroaniline, particularly the N-(4-chlorophenyl) group, is present in molecules with demonstrated biological activity. The broader class of dinitroanilines has been investigated for various biological effects[5].
Kinase Inhibitor Development:
A significant application of the N-(4-chlorophenyl) moiety is in the synthesis of kinase inhibitors. For instance, N-(4-Chlorophenyl)-2,4-dinitroaniline serves as a versatile building block for the synthesis of substituted pyrano[2,3-c]pyrazoles, which have shown potent inhibitory activity against Protein Kinase B (PKB/Akt) signaling pathways, particularly AKT2[5]. Aberrant AKT2 signaling is a known driver in the progression of several cancers, including glioma[5]. The electron-withdrawing nitro groups in N-(4-Chlorophenyl)-2,4,6-trinitroaniline would significantly influence the electronic properties of the molecule, making it an interesting candidate for further chemical modifications in the development of targeted cancer therapeutics[5].
Caption: Potential application in drug discovery.
Safety and Handling
Polynitroaromatic compounds must be handled with extreme caution due to their potential explosive nature.
Hazards:
-
Explosive Potential: 2,4,6-trinitroaniline is explosive when subjected to heat or shock[2][4]. The presence of multiple nitro groups increases this tendency[2][4]. Aromatic nitro compounds can also react explosively with bases[2][4].
-
Toxicity: Exposure to 2,4,6-trinitroaniline may cause skin and eye irritation, headache, drowsiness, weakness, cyanosis, and respiratory distress. Chronic exposure can lead to weight loss, anemia, and possible liver damage[2][4].
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid heat, shock, and friction.
-
Store away from reducing agents and bases.
Conclusion
N-(4-Chlorophenyl)-2,4,6-trinitroaniline is a compound with significant potential for research and development, particularly in the synthesis of novel bioactive molecules. While direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be extrapolated from closely related compounds. The synthetic route via nucleophilic aromatic substitution is well-precedented, and its structural features suggest potential applications in the development of kinase inhibitors. Researchers and drug development professionals should proceed with appropriate caution, given the inherent hazards associated with polynitroaromatic compounds.
References
-
N-(4-Chlorophenyl)-2,4-dinitroaniline. LookChem. [Link]
-
2,4,6-Trinitroaniline. PubChem. [Link]
-
2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors. ACS Publications. [Link]
-
2,4,6-Trinitroaniline. Wikipedia. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,4,6-Trinitroaniline | C6H4N4O6 | CID 10271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trinitroaniline - Wikipedia [en.wikipedia.org]
- 4. 2,4,6-TRINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
